![molecular formula C7H3BrClIN2 B1487836 5-溴-4-氯-3-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 1092579-75-3](/img/structure/B1487836.png)
5-溴-4-氯-3-碘-1H-吡咯并[2,3-b]吡啶
描述
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
该化合物是合成多种杂环化合物的重要中间体。 其卤代结构特别适用于交叉偶联反应,这对构建许多药物中发现的复杂分子结构至关重要 .
生物医学研究
由于其结构与核苷酸相似,该化合物在生物医学研究中用于研究与生物大分子的相互作用。 它有助于理解药物与其靶标的结合机制,这对药物设计至关重要 .
材料科学
在材料科学中,该化合物的独特结构允许开发新型有机半导体。 这些材料因其在电子器件(如有机发光二极管 (OLED) 和太阳能电池)中的潜在用途而受到关注 .
催化
研究人员利用该化合物在催化研究中开发新的催化剂,可以促进或加速化学反应。 这对使化学过程更高效和环保具有重要意义 .
农业化学
在农业化学中,该化合物的衍生物因其作为杀虫剂或除草剂的潜力而受到探索。 化合物中存在的卤素对于对抗各种害虫和杂草的生物活性至关重要 .
抗增殖剂
该化合物因其对某些癌细胞系的抗增殖特性而受到研究。 它作为开发新型抗癌药物的支架,特别是作为参与癌症进展的特定酶或受体抑制剂 .
酶抑制
它还在研究中作为酶抑制剂。 例如,它已用于研究人嗜中性粒细胞弹性蛋白酶 (HNE),这对研究炎症性疾病具有重要意义 .
荧光探针
由于存在重卤素,该化合物可以被修饰为荧光探针。 此类探针是生物化学和分子生物学中宝贵的工具,用于实时成像和跟踪生物过程 .
作用机制
Target of Action
This compound is a heterocyclic compound and is often used as a building block in organic synthesis
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of more complex molecules . The specific interactions with its targets and the resulting changes are subject to the final compound it is used to synthesize.
Biochemical Pathways
As a building block in organic synthesis, its effects on biochemical pathways would be determined by the final compound it is used to create .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would be largely dependent on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be determined by the final compound it is used to create .
Action Environment
As a chemical intermediate, these factors would be largely dependent on the final compound it is used to synthesize .
生化分析
Biochemical Properties
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Cellular Effects
The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the normal signaling processes, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation over time can lead to reduced efficacy in inhibiting FGFRs and other target enzymes.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s ability to interact with its target enzymes and proteins, thereby affecting its overall efficacy.
属性
IUPAC Name |
5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYALTXITHNDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719212 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-75-3 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)
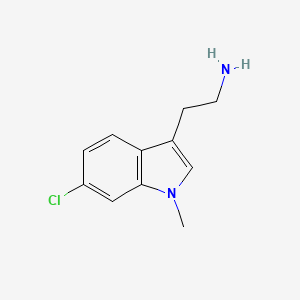
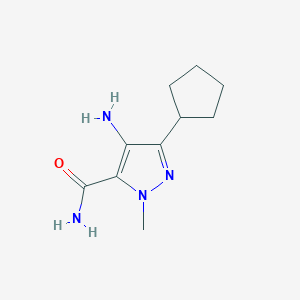
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)

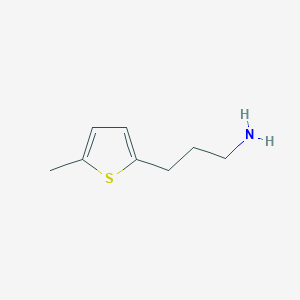

![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
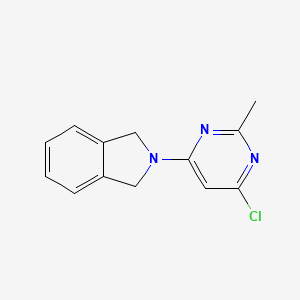
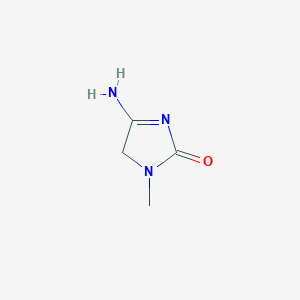



![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)
